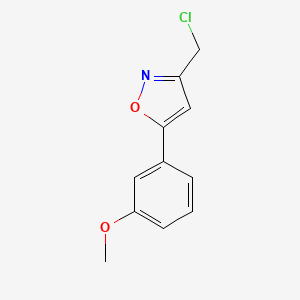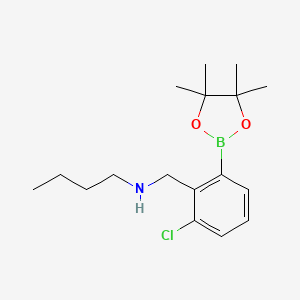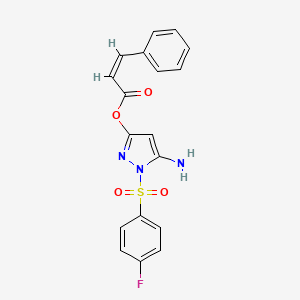![molecular formula C20H18N6O2S B2859493 4-methoxy-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide CAS No. 895110-53-9](/img/structure/B2859493.png)
4-methoxy-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including a methoxy group, a triazole ring, a thiadiazole ring, and an amide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The presence of multiple rings in the compound suggests that it could have a fairly rigid structure. The electron-donating methoxy group and the electron-withdrawing amide group could also create interesting electronic effects within the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors like its exact structure, the presence of any stereochemistry, and its electronic properties .Aplicaciones Científicas De Investigación
Nematocidal Activity
Compounds with structural motifs similar to "4-methoxy-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide" have been synthesized and evaluated for their nematocidal activities. For instance, novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group showed promising nematocidal activity against Bursaphelenchus xylophilus. These compounds exhibited better mortality rates compared to commercial agents, suggesting their potential as lead compounds for nematicide development (Liu et al., 2022).
Antimicrobial Activities
Research on derivatives of 1,2,4-triazole has revealed that some synthesized compounds possess good to moderate antimicrobial activities against various microorganisms. This indicates the potential of structurally similar compounds to "this compound" in antimicrobial applications (Bektaş et al., 2007).
Anticancer Activity
Compounds based on benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones were designed, synthesized, and tested for anticancer activity against various cancer cell lines. Some compounds showed moderate to good inhibitory activity, highlighting the therapeutic potential of compounds with similar structures in cancer treatment (Kamal et al., 2011).
Photosensitizer for Photodynamic Therapy
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been reported. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).
Antihyperglycemic Agents
A series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives were prepared in the search for antidiabetic agents, leading to the identification of a compound with potential as a drug for treating diabetes mellitus. This indicates that related structures may hold therapeutic value in managing diabetes (Nomura et al., 1999).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-methoxy-N-[3-[5-methyl-1-(2-methylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-12-6-4-5-7-16(12)26-13(2)17(23-25-26)18-21-20(29-24-18)22-19(27)14-8-10-15(28-3)11-9-14/h4-11H,1-3H3,(H,21,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWDEDUNCTWTQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2859412.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2859414.png)
![2-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide](/img/structure/B2859417.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2859419.png)
![3-(1-Methylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride](/img/structure/B2859421.png)
![2-Oxa-8-azaspiro[4.5]decan-4-one](/img/structure/B2859424.png)
![1-([1,1'-Biphenyl]-4-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2859426.png)

![[2-(2-Adamantyl)ethyl]amine hydrochloride](/img/structure/B2859429.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2859431.png)
![2-ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide](/img/structure/B2859433.png)
